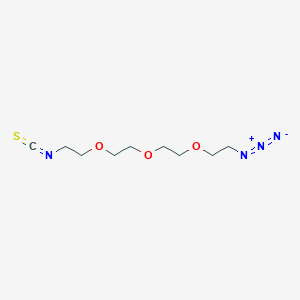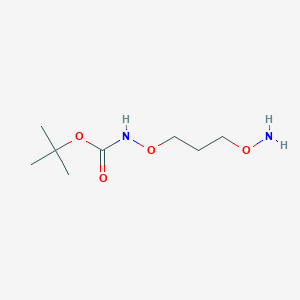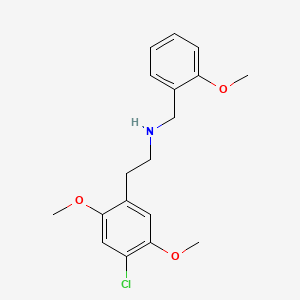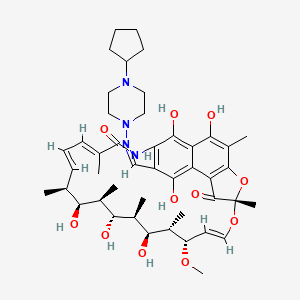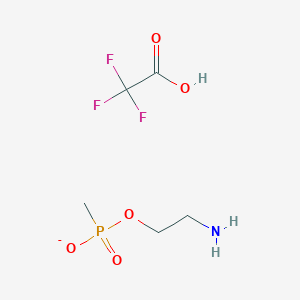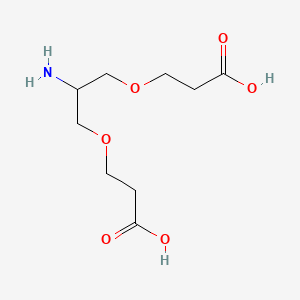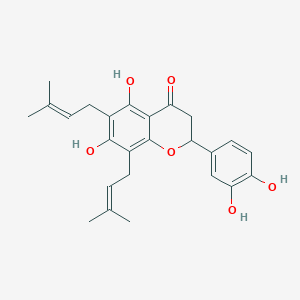
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone, also known as 6,8-Diprenylorobol, is a compound with the molecular formula C25H26O6 . It has an average mass of 422.470 Da and a monoisotopic mass of 422.172943 Da .
Synthesis Analysis
The synthesis of prenylated flavanones, such as 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone, has been reported in the literature . For example, 5,7-Dihydroxy-8-C-prenylflavanone (glabranin) was synthesized from phloroacetophenone . All new products were characterized based on spectral data .Molecular Structure Analysis
The molecular structure of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone can be found in various databases . The compound has a complex structure with multiple hydroxyl groups and prenyl side chains .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone include its molecular formula (C25H26O6), average mass (422.470 Da), and monoisotopic mass (422.172943 Da) .Scientific Research Applications
Antimicrobial Activity
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone and related compounds have shown significant antimicrobial properties. A study synthesized a similar compound, 4′,5,7-Trihydroxy-3′-prenylflavanone, and tested its antibacterial effects against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited notable antibacterial activity, suggesting potential applications in antimicrobial therapies (Adib et al., 2008).
Anti-Plasmodial Properties
Flavanone derivatives, closely related to 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone, have demonstrated anti-plasmodial activity. The study on Erythrina abyssinica, which isolated flavanones like 4',7-dihydroxy-3'-methoxy-5'-prenylflavanone, showed significant activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Yenesew et al., 2004).
Anti-Cancer Effects
Prenylflavone derivatives, similar to 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone, have shown potential in cancer treatment. A study on Broussonetia papyrifera identified prenylflavones that exhibited potent anti-proliferation effects on ER-positive breast cancer MCF-7 cells. These compounds also demonstrated the ability to inhibit tumor growth in vivo (Guo et al., 2013).
Biotransformation Studies
Research on the biotransformation of prenylflavanones like isoxanthohumol, a major hop prenylflavanone in beer, has provided insights into the metabolic fates of such compounds in mammalian systems. The study revealed various diastereomeric pairs of oxygenated metabolites, contributing to our understanding of the metabolic processes involving prenylflavanones (Kim et al., 2019).
properties
CAS RN |
151649-32-0 |
|---|---|
Product Name |
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone |
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.49 |
IUPAC Name |
(2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-16-23(29)17(9-6-14(3)4)25-22(24(16)30)20(28)12-21(31-25)15-7-10-18(26)19(27)11-15/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 |
InChI Key |
WWFVAIXZPACOBJ-NRFANRHFSA-N |
SMILES |
O=C1C[C@@H](C2=CC=C(O)C(O)=C2)OC3=C1C(O)=C(C/C=C(C)\C)C(O)=C3C/C=C(C)\C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6,8-Diprenyleriodictyol; 6,8 Diprenyleriodictyol; 6,8-Di-prenyleriodictyol; 6 8 Diprenyleriodictyol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



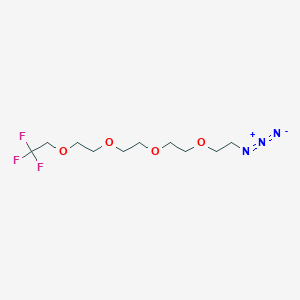
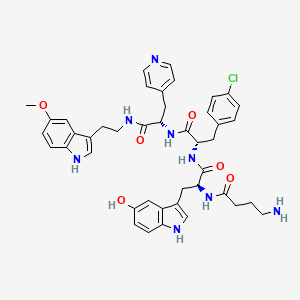
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
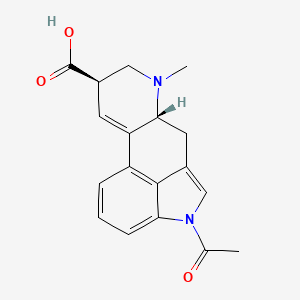
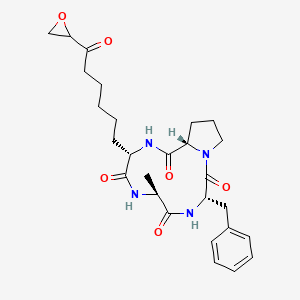
![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)
![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)
